4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide
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Overview
Description
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is a chemical compound with the molecular formula C19H27NO3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a naphthalene ring
Preparation Methods
The synthesis of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide typically involves several steps. One common method includes the reaction of naphthalene-1-sulfonyl chloride with propylamine to form N,N-dipropylnaphthalene-1-sulfonamide. This intermediate is then reacted with propyl bromide in the presence of a base, such as potassium carbonate, to introduce the propoxy group, resulting in the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonamide group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins or cell membranes, influencing their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
N,N-dipropylnaphthalene-1-sulfonamide: Lacks the propoxy group, resulting in different chemical and biological properties.
4-methoxy-N,N-dipropylnaphthalene-1-sulfonamide:
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide: Similar structure but with an ethoxy group, affecting its chemical behavior and uses.
Properties
IUPAC Name |
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-4-13-20(14-5-2)24(21,22)19-12-11-18(23-15-6-3)16-9-7-8-10-17(16)19/h7-12H,4-6,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBCAILMANRRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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